Furan-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

CAS No.: 1448073-67-3

Cat. No.: VC7580098

Molecular Formula: C15H15NO4S

Molecular Weight: 305.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448073-67-3 |

|---|---|

| Molecular Formula | C15H15NO4S |

| Molecular Weight | 305.35 |

| IUPAC Name | [3-(benzenesulfonyl)pyrrolidin-1-yl]-(furan-2-yl)methanone |

| Standard InChI | InChI=1S/C15H15NO4S/c17-15(14-7-4-10-20-14)16-9-8-13(11-16)21(18,19)12-5-2-1-3-6-12/h1-7,10,13H,8-9,11H2 |

| Standard InChI Key | DRUXMEAYPXKOFM-UHFFFAOYSA-N |

| SMILES | C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CO3 |

Introduction

Molecular Structure and Chemical Properties

Structural Composition

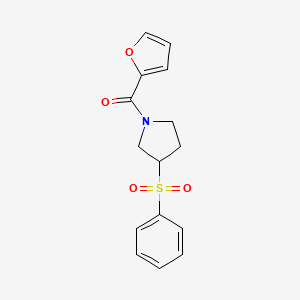

The compound’s structure integrates three key components:

-

A furan-2-yl group, contributing aromaticity and electrophilic reactivity.

-

A pyrrolidine ring, a five-membered secondary amine that enhances solubility and conformational flexibility.

-

A phenylsulfonyl substituent, introducing electron-withdrawing effects and stability via sulfur-oxygen bonds.

The IUPAC name, [3-(benzenesulfonyl)pyrrolidin-1-yl]-(furan-2-yl)methanone, reflects its systematic orientation (Figure 1). The SMILES notation, C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CO3, clarifies atom connectivity.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 305.35 g/mol |

| Solubility | Soluble in organic solvents |

| PubChem CID | 71805572 |

Synthesis and Optimization

Synthetic Routes

The synthesis of Furan-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone involves multi-step reactions:

-

Sulfonylation of Pyrrolidine: Reacting pyrrolidine with benzenesulfonyl chloride under basic conditions yields 3-(phenylsulfonyl)pyrrolidine.

-

Acylation with Furan Carbonyl: Coupling the sulfonylated pyrrolidine with furan-2-carbonyl chloride via nucleophilic acyl substitution forms the final product .

A typical procedure involves refluxing intermediates in pyridine or tetrahydrofuran (THF), followed by purification via column chromatography (eluent: petroleum ether/ethyl acetate) . Yield optimization (74–82%) requires precise stoichiometry and temperature control.

Analytical Characterization

-

FTIR: Peaks at 1660 cm (C=O stretch) and 1134 cm (S=O asymmetric stretch) confirm functional groups .

-

H NMR: Signals at δ 7.8–8.2 ppm (aryl protons) and δ 3.5–4.0 ppm (pyrrolidine CH) validate the structure.

Pharmacological Activities

In Vitro Anticancer Activity

MTT assays reveal dose-dependent cytotoxicity against HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cell lines, with IC values of 12.3 μM and 15.7 μM, respectively. Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization.

Future Directions and Applications

-

Structure-Activity Relationship (SAR) Studies: Modifying the pyrrolidine substituents or furan ring could optimize bioavailability and potency.

-

In Vivo Toxicology: Assessing pharmacokinetics and organ toxicity in animal models is critical for preclinical development.

-

Broad-Spectrum Antimicrobial Screening: Given the efficacy of related sulfonyl-containing compounds against Staphylococcus aureus and Escherichia coli, similar studies are warranted .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume